molecular formula C8H9N3O2 B1597193 N-cyclopropyl-5-nitropyridin-2-amine CAS No. 246862-51-1

N-cyclopropyl-5-nitropyridin-2-amine

Cat. No. B1597193
M. Wt: 179.18 g/mol
InChI Key: MVTPBGCAEZTYHI-UHFFFAOYSA-N
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Description

“N-cyclopropyl-5-nitropyridin-2-amine” is a chemical compound with the molecular formula C8H9N3O2 . It’s a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “N-cyclopropyl-5-nitropyridin-2-amine” were not found, a study on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 suggests a potential method . The study showed that Burkholderia sp. MAK1 could convert different pyridin-2-amines into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-5-nitropyridin-2-amine” consists of a pyridine ring with a nitro group (-NO2) attached to the 5th carbon atom and a cyclopropyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“N-cyclopropyl-5-nitropyridin-2-amine” has a molecular weight of 167.18 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.

Scientific Research Applications

Chemical Synthesis and Mechanistic Probing

N-cyclopropyl-5-nitropyridin-2-amine is involved in various synthetic and mechanistic chemical reactions. A study by Loeppky and Elomari (2000) demonstrated its role in the reaction with nitrous acid, leading to the production of N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group. This process supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).

Synthesis of Nitropyridines

In the synthesis of various nitropyridines, N-cyclopropyl-5-nitropyridin-2-amine plays a significant role. Sagitullina et al. (2009) successfully synthesized previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines and 2,3-polymethylene-5-nitropyridines using this compound (Sagitullina et al., 2009).

Catalytic Applications

N-cyclopropyl-5-nitropyridin-2-amine is also employed in catalytic reactions. Bénard, Neuville, and Zhu (2010) reported its use in reactions involving cyclopropylboronic acid and anilines, catalyzed by copper, to produce N-cyclopropyl derivatives (Bénard et al., 2010).

Development of Fluorescent Probes

In the field of fluorescence and detection, this compound has been utilized in the development of fluorescent probes. Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds using N-cyclopropyl-5-nitropyridin-2-amine, demonstrating its potential in detecting metal ions like Fe3+ and Hg2+ in aqueous media (Singh et al., 2020).

Antibacterial Research

N-cyclopropyl-5-nitropyridin-2-amine also finds applications in antibacterial research. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives using this compound, demonstrating significant antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).

properties

IUPAC Name

N-cyclopropyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-4-8(9-5-7)10-6-1-2-6/h3-6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTPBGCAEZTYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384238
Record name N-cyclopropyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-nitropyridin-2-amine

CAS RN

246862-51-1
Record name N-cyclopropyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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